1,8-Diazabicyclo[5.4.0]undec-7-ene

Catalog No.
S605417
CAS No.
6674-22-2
M.F
C9H16N2
M. Wt
152.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Diazabicyclo[5.4.0]undec-7-ene

CAS Number

6674-22-2

Product Name

1,8-Diazabicyclo[5.4.0]undec-7-ene

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

InChI

InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h1-8H2

InChI Key

GQHTUMJGOHRCHB-UHFFFAOYSA-N

SMILES

C1CCC2=NCCCN2CC1

Synonyms

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine; 1,8-Diaza-7-bicyclo[5.4.0]undecene; 1,8-Diazabicyclo[5.4.0]undecene-7; 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine; Alcanpoudre DBU 70-3KG; Amicure DBUE; DBU; Dabco DBU; Lupragen N 700; NSC 11118

Canonical SMILES

C1CCC2=NCCCN2CC1

Organic Synthesis

DBU is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base . It’s used as a protecting agent for the synthesis of cephalosporin .

Catalyst for Polyurethane

DBU acts as a catalyst for polyurethane . Polyurethane is a polymer composed of organic units joined by carbamate links and is used in the manufacture of flexible, high-resilience foam seating, rigid foam insulation panels, microcellular foam seals and gaskets, etc .

Baylis-Hillman Reaction

DBU is reported to be superior to amine catalyst in Baylis-Hillman reaction . The Baylis–Hillman reaction is an organic reaction of an α,β-unsaturated carbonyl compound with an electrophilic olefin with a phosphine or an amine and a base to give an allylic alcohol .

Methylation Reaction

DBU is a novel and active catalyst in promoting the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions . Additional rate enhancement is accomplished by applying microwave irradiation .

Dissolution and Activation of Cellulose

DBU may be used as a catalyst for the dissolution and activation of cellulose by a reversible reaction of its hydroxyl groups with carbon dioxide . This dissolved cellulose system can be derivatized to form cellulose mixed esters .

Reduction of Azides to Amines

DBU can promote the reduction of azides to amines under metal-free conditions . This process involves the use of DBU as a catalyst in a reaction that converts azides into amines . The reaction is carried out in oven-dried glassware with magnetic stirring .

Lubricant Additives

DBU-based protic ionic liquids have been found to be effective as lubricant additives . These ionic liquids can reduce the friction coefficient by 60% and wear volume by 83% . They are synthesized via simple neutralization and evaluated as lubricant additives in PAO-10 .

Mediation of Aza-Michael Addition

DBU can mediate the aza-Michael addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds . This process involves the use of DBU as a nucleophilic catalyst for the esterification of carboxylic acid with dimethyl carbonate .

Atom Transfer Radical Polymerization

DBU can act as a bidentate ligand in copper (I) bromide mediated atom transfer radical polymerization of methyl methacrylate . This process involves the use of DBU as a catalyst in a reaction that promotes the polymerization of methyl methacrylate .

Dissolution and Activation of Cellulose

DBU can be used as a catalyst for the dissolution and activation of cellulose by a reversible reaction of its hydroxyl groups with carbon dioxide . This dissolved cellulose system can be derivatized to form cellulose mixed esters .

1,8-Diazabicyclo[5.4.0]undec-7-ene, commonly referred to as 1,8-diazabicyclo[5.4.0]undec-7-ene or DBU, is a bicyclic amidine compound characterized by its unique structural framework. Its molecular formula is C₉H₁₂N₂, and it has a molecular weight of 152.24 g/mol. At room temperature, DBU appears as a colorless to light yellow liquid and is soluble in various solvents such as water, ethanol, and acetone . The compound is notable for its role as a non-nucleophilic base and catalyst in organic synthesis, particularly due to its sterically hindered structure that enhances its reactivity in specific

DBU is a flammable liquid (flash point 116 °C). It is also a skin, eye, and respiratory irritant. Proper personal protective equipment (PPE) should be worn when handling DBU.

Here are some additional points to consider:

  • DBU can react violently with strong acids and oxidizing agents.
  • DBU should be stored in a cool, dry, and well-ventilated place away from incompatible materials.

  • Dehydrohalogenation: DBU acts effectively in dehydrohalogenation reactions, converting N-halogenated amides into isocyanates .
  • Nucleophilic Catalysis: Recent studies have shown that DBU can also function as a nucleophilic base, participating in reactions with α, β-unsaturated systems to yield derivatives like ε-caprolactam .
  • Baylis-Hillman Reaction: In this reaction, DBU demonstrates superior catalytic activity compared to other amine catalysts due to its stability .
  • Carbon Dioxide Fixation: DBU has been utilized for the mild reaction of carbon dioxide with 2-aminobenzonitrile to produce quinazoline derivatives, showcasing its potential in carbon capture applications .

DBU is typically synthesized through several methods:

  • From Adipaldehyde and 1,3-Diaminopropane: A proposed biosynthetic route involves these starting materials leading to the formation of DBU .
  • Chemical Synthesis: Commercially available DBU is produced synthetically through various organic reactions that involve amidine formation strategies.

The applications of 1,8-diazabicyclo[5.4.0]undec-7-ene extend across multiple domains:

  • Organic Synthesis: It serves as a catalyst and base in numerous organic reactions, including the conversion of alcohols to azides and Michael addition reactions .
  • Curing Agent: DBU is used as a curing agent for epoxy resins and polyurethanes due to its catalytic properties .
  • Separation Techniques: The compound is employed in the separation of fullerenes, particularly when used alongside trimethylbenzene .

Research indicates that DBU can interact with carbon dioxide to form stable bicarbonate salts under wet conditions. This interaction highlights its potential role in carbon capture technologies . Further studies are necessary to explore the full scope of its interactions with other substrates and environmental factors.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with 1,8-diazabicyclo[5.4.0]undec-7-ene:

Compound NameStructure TypeKey Features
1,5-Diazabicyclo[3.3.0]octaneBicyclic AmidineLess sterically hindered than DBU
1,8-Diazabicyclo[5.3.0]undecaneBicyclic AmidineSimilar reactivity but different ring structure
2,6-DiaminopurinePurine DerivativeExhibits different biological activity
1-Methyl-1H-imidazoleHeterocyclic AmineUsed in similar catalytic roles but different structure

Uniqueness of 1,8-Diazabicyclo[5.4.0]undec-7-ene

What sets 1,8-diazabicyclo[5.4.0]undec-7-ene apart from these similar compounds is its unique bicyclic structure that provides significant steric hindrance, making it an effective non-nucleophilic base and catalyst in various organic reactions while maintaining stability under reaction conditions. Its ability to act both as a nucleophilic base and a non-nucleophilic catalyst further enhances its utility in synthetic chemistry compared to the other compounds listed.

Physical Description

Liquid

XLogP3

1.4

LogP

1.38 (LogP)

UNII

H1ILJ6IBUX

GHS Hazard Statements

Aggregated GHS information provided by 624 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 35 of 624 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 589 of 624 companies with hazard statement code(s):;
H301 (62.14%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (37.69%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (99.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (72.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (51.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

6674-22-2

Wikipedia

1,8-Diazabicyclo[5.4.0]undec-7-ene

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-: ACTIVE

Dates

Modify: 2023-08-15

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